DL-Pyroglutamic acid

説明

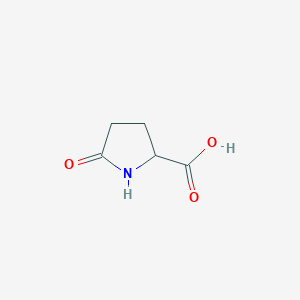

Pidolic acid is a naturally occurring but little-studied amino acid derivative that can be formed enzymatically or non-enzymatically and participates as a biological intermediate with unique pharmacodynamics in various chemical pathways. Elevations of the acid in blood levels may be associated with problems of glutamine or glutathione metabolism. Pidolic acid, in general, is found in large quantities in brain tissue and other tissues in bound form, like skin. There are currently little to no medicines available that are clinically approved or marketed for employing pidolic acid as an active ingredient for any particular formal indication. Although pidolic acid is included in some over-the-counter, non-prescription dietary supplements for the proposed purpose of facilitating cognitive or memory enhancement, most available research suggest exercising caution in their recommendation as much more research is necessary.

Pyrrolidonecarboxylic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

L-Pyroglutamic acid is a natural product found in Trichoderma asperellum, Rehmannia glutinosa, and other organisms with data available.

Pidolic Acid is a keto derivative of the amino acid proline.

Pyroglutamic acid, or 5-oxoproline, is a cyclized derivative of L-glutamic acid. It is an uncommon amino acid derivative in which the free amino group of glutamic acid cyclizes to form a lactam. It is formed nonenzymatically from glutamate, glutamine, and gamma-glutamylated peptides, but it can also be produced by the action of gamma-glutamylcyclotransferase on an L-amino acid. Elevated blood levels may be associated with problems of glutamine or glutathione metabolism. This compound is found in substantial amounts in brain tissue and other tissue in bound form, especially skin. Also present in plant tissues. It is sold, over the counter, as a smart drug for improving blood circulation in the brain.

Pyroglutamic acid is a metabolite found in or produced by Saccharomyces cerevisiae.

A cyclized derivative of L-GLUTAMIC ACID. Elevated blood levels may be associated with problems of GLUTAMINE or GLUTATHIONE metabolism.

Structure

3D Structure

特性

IUPAC Name |

(2S)-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c7-4-2-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHCTXKNWHHXJC-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046260 | |

| Record name | Pidolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | L-Pyroglutamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15201 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyroglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>19.4 [ug/mL] (The mean of the results at pH 7.4), 476.0 mg/mL at 13 °C | |

| Record name | SID57260135 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Pidolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03088 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyroglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

98-79-3 | |

| Record name | L-Pyroglutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pidolic acid [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pidolic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03088 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pidolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Proline, 5-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pidolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pidolic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIDOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZB83O1W42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyroglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Enigmatic Role of DL-Pyroglutamic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Pyroglutamic acid, a cyclized derivative of glutamic acid, has long been a molecule of interest in various biological contexts. This technical guide provides an in-depth exploration of its multifaceted biological significance, from its fundamental role in metabolic pathways to its implications in neuropathology and potential as a therapeutic agent. This document synthesizes current scientific knowledge, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.

Introduction

Pyroglutamic acid (pGlu), also known as 5-oxoproline or pidolic acid, is a ubiquitous amino acid derivative found in both prokaryotic and eukaryotic organisms. It exists as two enantiomers, L-pyroglutamic acid and D-pyroglutamic acid, with the L-form being the most prevalent in biological systems.[1] The formation of the lactam ring from the cyclization of glutamic acid or glutamine confers unique chemical properties that influence its biological activity and metabolic fate.[1] This guide will delve into the core aspects of this compound's biology, including its metabolic pathways, physiological functions, and pathological associations.

Metabolic Pathways Involving L-Pyroglutamic Acid

The γ-Glutamyl Cycle and Glutathione Metabolism

L-Pyroglutamic acid is a key intermediate in the γ-glutamyl cycle, a crucial pathway for glutathione (GSH) synthesis and amino acid transport.[2] In this cycle, γ-glutamyl cyclotransferase acts on γ-glutamyl-amino acids to release the amino acid and form L-pyroglutamic acid.[1] Subsequently, the enzyme 5-oxoprolinase, in an ATP-dependent reaction, converts L-pyroglutamic acid back to L-glutamate, which can then be used for glutathione resynthesis.[3] This cycle is essential for maintaining cellular redox balance and protecting against oxidative stress.

Formation as an N-Terminal Residue in Peptides and Proteins

N-terminal glutamine and, to a lesser extent, glutamic acid residues of peptides and proteins can spontaneously or enzymatically cyclize to form pyroglutamate.[1] This post-translational modification is catalyzed by glutaminyl cyclases and renders the N-terminus resistant to degradation by most aminopeptidases, thereby increasing the stability and half-life of the modified protein.[4]

Biological Significance and Physiological Roles

Neurological Functions

L-Pyroglutamic acid has been investigated for its nootropic, or cognitive-enhancing, effects.[5][6] It is known to interact with the glutamatergic system, a key player in learning and memory. Studies have shown that L-pyroglutamic acid can competitively inhibit the high-affinity uptake of glutamic acid in striatal synaptosomes.[7] The D-enantiomer, D-pyroglutamic acid, has also been shown to antagonize the effects of NMDA receptor antagonists, suggesting a role in modulating glutamatergic neurotransmission.[8]

Skin Moisturization

Sodium pyroglutamate is a component of the skin's natural moisturizing factor (NMF), where it acts as a humectant, attracting and retaining water to keep the skin hydrated.[1]

Pathological Implications

5-Oxoprolinuria (Pyroglutamic Aciduria)

Elevated levels of L-pyroglutamic acid in the urine and blood, a condition known as 5-oxoprolinuria or pyroglutamic aciduria, can lead to high anion gap metabolic acidosis.[9] This condition can arise from genetic defects in the enzymes of the γ-glutamyl cycle, such as glutathione synthetase or 5-oxoprolinase deficiency.[7][10] Acquired 5-oxoprolinuria can also occur, often associated with the use of certain drugs like paracetamol (acetaminophen), which deplete glutathione stores.[9]

| Condition | Typical Urinary 5-Oxoproline Levels (mmol/mol creatinine) | Reference |

| Healthy Individuals | < 70 | [9] |

| 5-Oxoprolinuria (Paracetamol-induced) | > 11,500 | [9] |

| 5-Oxoprolinuria (Paracetamol and Flucloxacillin-induced) | 90,900 | [9] |

Table 1: Quantitative Data on Urinary 5-Oxoproline Levels in Health and Disease

Alzheimer's Disease

A significant body of research implicates pyroglutamated amyloid-beta (AβpE3) peptides in the pathogenesis of Alzheimer's disease.[11] These modified Aβ peptides are highly prone to aggregation and are a major component of the amyloid plaques found in the brains of Alzheimer's patients.[12] The formation of AβpE3 is catalyzed by the enzyme glutaminyl cyclase, which cyclizes the N-terminal glutamate residue of truncated Aβ peptides.[11]

Key Enzymes and Their Kinetics

5-Oxoprolinase

This enzyme is critical for the recycling of L-pyroglutamic acid to L-glutamate. Its activity is dependent on ATP and magnesium ions. Deficiencies in 5-oxoprolinase lead to the accumulation of L-pyroglutamic acid.

| Substrate | Km (mM) | Vmax (µmol/h/mg protein) | Organism/Tissue | Reference |

| L-5-Oxoproline | ~0.2 | Not specified | Rat Kidney |

Table 2: Kinetic Parameters of 5-Oxoprolinase (Note: Comprehensive kinetic data is limited in the literature)

Pyroglutamyl Peptidase I (PAP-I)

PAP-I is a cysteine peptidase that specifically removes N-terminal pyroglutamyl residues from peptides and proteins.[13] It exhibits broad substrate specificity.

| Substrate | Km (mM) | Organism/Tissue | Reference |

| L-pGlu-L-Ala | 0.057 | Rat PAP-I | [14] |

| L-OTCA-L-Ala | 0.43 | Rat PAP-I | [14] |

| L-OOCA-L-Ala | 0.71 | Rat PAP-I | [14] |

| L-OICA-L-Ala | 0.42 | Rat PAP-I | [14] |

| pGlu-7-aminomethylcoumarin | 0.132 | Recombinant Human PAP-I | [15] |

Table 3: Kinetic Parameters of Pyroglutamyl Peptidase I for Various Substrates

Glutaminyl Cyclase (QC)

QC catalyzes the formation of pyroglutamate from N-terminal glutamine residues. It is a target for therapeutic intervention in Alzheimer's disease due to its role in producing AβpE3. Human QC has a significantly higher catalytic efficiency for glutaminyl substrates compared to glutamyl substrates.[16]

Experimental Protocols

Quantification of Pyroglutamic Acid in Plasma by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of pyroglutamic acid in plasma samples.

Methodology:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., ¹³C₅-pyroglutamic acid) to precipitate proteins.

-

Vortex for 1 minute and incubate at -20°C for 20 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution profile.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

A typical gradient might run from 2% B to 98% B over 10 minutes.

-

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM).

-

Monitor the transition of the parent ion of pyroglutamic acid to a specific daughter ion (e.g., m/z 130.0 -> 84.0).

-

Monitor the corresponding transition for the internal standard.

-

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of pyroglutamic acid.

-

Quantify the concentration of pyroglutamic acid in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Note: It is crucial to be aware of the potential for in-source cyclization of glutamine and glutamate to pyroglutamic acid during LC-MS/MS analysis, which can lead to overestimation. Chromatographic separation of these compounds is essential to minimize this artifact.[17][18][19]

Pyroglutamyl Peptidase Activity Assay

This spectrophotometric assay measures the activity of pyroglutamyl peptidase using a chromogenic substrate.

Materials:

-

Pyroglutamyl peptidase (source to be specified, e.g., purified enzyme, cell lysate)

-

Substrate: L-Pyroglutamyl-p-nitroanilide

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0

-

Stop Solution: 30% acetic acid

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of L-pyroglutamyl-p-nitroanilide in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add 50 µL of assay buffer to each well.

-

Add 20 µL of the enzyme sample (appropriately diluted) to the wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 30 µL of the substrate solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 100 µL of 30% acetic acid.

-

Measure the absorbance at 405 nm, which corresponds to the release of p-nitroaniline.

-

Calculate the enzyme activity based on the rate of p-nitroaniline formation, using a standard curve of p-nitroaniline.

Conclusion

This compound is a molecule with diverse and significant biological roles. Its involvement in fundamental processes such as glutathione metabolism and protein stability underscores its importance in cellular homeostasis. Furthermore, its association with pathological conditions like 5-oxoprolinuria and Alzheimer's disease highlights its relevance in clinical research and drug development. The quantitative data and experimental protocols provided in this guide offer a valuable resource for scientists working to further unravel the complexities of this compound and its impact on human health. Future research should focus on elucidating the precise mechanisms of its nootropic effects, developing more comprehensive kinetic profiles of the enzymes involved in its metabolism, and exploring the therapeutic potential of modulating its pathways.

References

- 1. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 2. Pyroglutamic Acid | Rupa Health [rupahealth.com]

- 3. litfl.com [litfl.com]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. Pyroglutamic acid improves the age associated memory impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigations on the binding properties of the nootropic agent pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyroglutamic aciduria (5-oxoprolinuria) without glutathione synthetase deficiency and with decreased pyroglutamate hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. gicu.sgul.ac.uk [gicu.sgul.ac.uk]

- 10. Increased level of L-pyroglutamic acid in urine (Concept Id: C4703642) - MedGen - NCBI [ncbi.nlm.nih.gov]

- 11. Pyroglutamate Amyloid-β (Aβ): A Hatchet Man in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activity and Architecture of Pyroglutamate-Modified Amyloid-β (AβpE3-42) Pores - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyroglutamyl-peptidase I - Wikipedia [en.wikipedia.org]

- 14. Pyroglutamyl aminopeptidase I, as a drug metabolizing enzyme, recognizes xenobiotic substrates containing L-2-oxothiazolidine-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. doras.dcu.ie [doras.dcu.ie]

- 16. pubs.acs.org [pubs.acs.org]

- 17. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]

- 19. Collection - An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - Analytical Chemistry - Figshare [acs.figshare.com]

Spontaneous Formation of Pyroglutamic Acid from Glutamine: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of the spontaneous, non-enzymatic conversion of glutamine to pyroglutamic acid (pGlu). This cyclization reaction is a critical consideration in the manufacturing and storage of biopharmaceuticals, particularly monoclonal antibodies, as it can impact product heterogeneity, stability, and efficacy. This document details the chemical mechanism, influencing factors, and provides structured quantitative data on reaction kinetics. Furthermore, it offers detailed experimental protocols for studying this conversion and methods for its quantification, aimed at researchers, scientists, and drug development professionals.

Introduction

Glutamine (Gln), a common amino acid in peptides and proteins, can undergo spontaneous intramolecular cyclization to form pyroglutamic acid (pGlu), a lactam derivative. This conversion involves the nucleophilic attack of the N-terminal α-amino group on the side-chain amide carbonyl carbon, resulting in the release of an ammonia molecule. While this transformation can be catalyzed by the enzyme glutaminyl cyclase, it also occurs non-enzymatically under various conditions.

The formation of pGlu is a significant post-translational modification that can occur during the production, purification, and storage of therapeutic proteins. The conversion of a charged N-terminal amine to a neutral amide group in pGlu alters the protein's isoelectric point, leading to charge heterogeneity. This modification can also impact protein structure, stability, and in some cases, biological activity. Therefore, a thorough understanding and careful monitoring of pGlu formation are crucial in biopharmaceutical development.

Chemical Mechanism of Pyroglutamic Acid Formation

The spontaneous conversion of glutamine to pyroglutamic acid is an intramolecular cyclization reaction. The reaction proceeds via a nucleophilic attack of the α-amino group on the γ-carbonyl carbon of the glutamine side chain, forming a tetrahedral intermediate. This is followed by the elimination of ammonia, resulting in the stable five-membered ring structure of pyroglutamic acid.

The reaction is influenced by the conformational flexibility of the N-terminal glutamine residue, which allows the reactive groups to come into proximity. Computational studies have suggested that the deammoniation step is the rate-determining step in this pathway.

Factors Influencing the Rate of Conversion

The rate of spontaneous pGlu formation is significantly influenced by several physicochemical factors:

-

pH: The reaction rate is highly pH-dependent. The conversion is generally faster in both acidic (pH < 4) and alkaline (pH > 8) conditions. At acidic pH, the carboxyl group is protonated, which can facilitate the reaction. In alkaline conditions, the deprotonated α-amino group is a more potent nucleophile. Minimal conversion rates are often observed around neutral pH (pH 6-7).

-

Temperature: As with most chemical reactions, the rate of pGlu formation increases with temperature. Elevated temperatures are often used in forced degradation studies to accelerate the conversion and predict long-term stability.

-

Buffer Species: The type of buffer used in a formulation can also impact the rate of glutamine cyclization. Phosphate buffers, for instance, have been reported to catalyze the reaction.

-

Protein Structure: The local conformation and flexibility of the N-terminal region of a protein can influence the rate of pGlu formation. Structural constraints that hinder the proximity of the α-amino group and the side-chain amide can slow down the reaction.

Quantitative Data on Glutamine Degradation

The following tables summarize quantitative data on the degradation of glutamine under various conditions, which predominantly leads to the formation of pyroglutamic acid.

| Condition | Degradation Rate | Reference |

| Water (pH 6.5), 22-24°C | 0.23% per day | [1] |

| Dextrose/water (15% w/v), 22-24°C | 0.22% per day | [1] |

| Mixed Total Parenteral Nutrition (TPN) solution, 22-24°C | 0.8% per day | [1] |

| Intravenous solutions, 4°C | < 0.15% per day | [1] |

| Intravenous solutions, -20°C | < 0.03% per day | [1] |

| Cell culture media, 37°C | ~7% per day |

Table 1: Degradation rates of glutamine in various solutions.

| Storage Temperature | Half-life in Liquid Medium (Neutral pH) | Reference |

| 37°C | Approximately 1 week | [2] |

| 4°C | Approximately 3 weeks | [2] |

Table 2: Half-life of glutamine in liquid media at different temperatures.

| Parameter | Value (kJ mol⁻¹) | Method | Reference |

| Activation Energy (Ea) | 83.8 | Computational (Phosphate-catalyzed) | [3] |

| Activation Energy (Ea) | 112 | Computational (Carbonate-catalyzed) | [4] |

| Activation Energy (Ea) | 179 | Computational (Non-catalyzed, cyclization) | [4] |

| Activation Energy (Ea) | 204 | Computational (Non-catalyzed, deammoniation) | [4] |

Table 3: Computationally determined activation energies for glutamine cyclization.

Experimental Protocols

Protocol for Kinetic Study of Glutamine to Pyroglutamic Acid Conversion

This protocol describes a general method to study the kinetics of spontaneous glutamine cyclization in a buffered solution.

5.1.1. Materials

-

L-Glutamine powder

-

Pyroglutamic acid standard

-

Buffers of desired pH (e.g., phosphate, citrate, acetate)

-

High-purity water

-

Incubators or water baths set to desired temperatures

-

HPLC or LC-MS/MS system

-

Sterile microcentrifuge tubes or vials

5.1.2. Procedure

-

Preparation of Glutamine Solutions:

-

Prepare a stock solution of L-glutamine (e.g., 10 mM) in high-purity water.

-

Prepare working solutions of glutamine (e.g., 1 mM) in the desired buffers at different pH values.

-

-

Incubation:

-

Aliquot the glutamine solutions into sterile tubes for each time point and temperature to be studied.

-

Place the tubes in incubators or water baths set at the desired temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

-

-

Sample Collection:

-

At specified time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), remove one aliquot from each condition.

-

Immediately freeze the samples at -80°C to quench the reaction until analysis.

-

-

Sample Analysis:

-

Thaw the samples and analyze the concentrations of glutamine and pyroglutamic acid using a validated analytical method such as HPLC or LC-MS/MS (see section 5.2 for a detailed analytical method).

-

-

Data Analysis:

-

Plot the concentration of glutamine versus time for each condition.

-

Determine the reaction order and calculate the rate constant (k) for each condition.

-

The data can be fitted to a first-order decay model: ln([Gln]t) = ln([Gln]0) - kt.

-

The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

-

Analytical Method: HPLC-MS/MS for Quantification of Glutamine and Pyroglutamic Acid

This protocol provides a detailed method for the simultaneous quantification of glutamine and pyroglutamic acid using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).

5.2.1. Chromatographic Conditions

-

HPLC System: Agilent 1290 Infinity UHPLC system or equivalent.

-

Column: Zorbax SB C-18, 3.0 × 100 mm, 1.8 µm particle size.

-

Column Temperature: 25°C.

-

Mobile Phase A: Water with 0.5% formic acid and 0.3% heptafluorobutyric acid (HFBA).

-

Mobile Phase B: Acetonitrile with 0.5% formic acid and 0.3% HFBA.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 1 µL.

-

Gradient Program:

-

0-5 min: 100% A

-

5.01-6 min: 100% B

-

6.01-7 min: 100% A (re-equilibration)

-

5.2.2. Mass Spectrometry Conditions

-

Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

-

Ionization Mode: Positive Electrospray Ionization (ESI).

-

Drying Gas Temperature: 275°C.

-

Drying Gas Flow: 9 L/min.

-

Sheath Gas Temperature: 325°C.

-

Sheath Gas Flow: 12 L/min.

-

Nebulizer Pressure: 40 psi.

-

Capillary Voltage: 3750 V.

-

Nozzle Voltage: 0 V.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Glutamine: m/z 147.1 → 84.1

-

Pyroglutamic Acid: m/z 130.1 → 84.1

-

5.2.3. Sample Preparation and Calibration

-

Sample Preparation: Dilute samples in mobile phase A to fall within the calibration range.

-

Calibration Standards: Prepare a series of calibration standards of glutamine and pyroglutamic acid in mobile phase A (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).

-

Data Analysis: Construct a calibration curve for each analyte by plotting the peak area against the concentration. Quantify the analytes in the samples using the calibration curve.

Note on Analytical Artifacts: It is important to be aware that in-source cyclization of glutamine to pyroglutamic acid can occur in the mass spectrometer's ion source, leading to an overestimation of pGlu and underestimation of Gln.[5][6] Using optimized source conditions and stable isotope-labeled internal standards can help to mitigate this artifact.

Conclusion

The spontaneous formation of pyroglutamic acid from glutamine is a critical degradation pathway in peptides and proteins, with significant implications for the biopharmaceutical industry. The rate of this non-enzymatic cyclization is influenced by pH, temperature, and buffer composition. Understanding these factors and employing robust analytical methods for monitoring pGlu formation are essential for ensuring the quality, stability, and efficacy of therapeutic protein products. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working with glutamine-containing biotherapeutics.

References

- 1. biospectra.us [biospectra.us]

- 2. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Collection - An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - Analytical Chemistry - Figshare [acs.figshare.com]

- 4. benchchem.com [benchchem.com]

- 5. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid | Semantic Scholar [semanticscholar.org]

- 6. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

DL-Pyroglutamic Acid as a Metabolite of Glutathione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Pyroglutamic acid, also known as 5-oxoproline, is a cyclic amide derivative of glutamic acid. It is a key intermediate metabolite in the γ-glutamyl cycle, a crucial pathway for the synthesis and degradation of glutathione (GSH).[1][2] Under normal physiological conditions, pyroglutamic acid is present at low levels in biological fluids. However, its accumulation, a condition known as 5-oxoprolinuria or pyroglutamic aciduria, can indicate a disruption in glutathione metabolism. This guide provides a comprehensive overview of this compound as a metabolite of glutathione, focusing on its biochemical significance, associated pathologies, and analytical methodologies for its quantification.

Data Presentation: Quantitative Levels of Pyroglutamic Acid

The concentration of pyroglutamic acid in biological fluids is a critical indicator of the status of the γ-glutamyl cycle and overall glutathione homeostasis. The following tables summarize the quantitative data on pyroglutamic acid levels in various biological matrices under normal and pathological conditions.

| Biological Matrix | Condition | Analyte | Concentration Range | Reference(s) |

| Urine | Healthy Adults | Pyroglutamic Acid | 15 - 40 µg/mg creatinine | [1][3] |

| Healthy Adults | Pyroglutamic Acid | 16 - 34 mmol/mol creatinine | [1] | |

| Glutathione Synthetase Deficiency | Pyroglutamic Acid | Very large peaks on urine organic acid analysis | [4] | |

| Paracetamol and Flucloxacillin Use | Pyroglutamic Acid | 1700 mmol/mol creatinine | [5] | |

| Paracetamol and Flucloxacillin Use | Pyroglutamic Acid | 11000 µmol/mmol creatinine | [6] | |

| Sepsis (High PGA group) | Pyroglutamic Acid | Median: 72.5 (65.2–106.3) µmol/mmol creatinine | [7] | |

| Acute Acetaminophen Overdose | 5-Oxoproline | Normal (<100 μmol/L) to slightly elevated (100-300 μmol/L) | [8] | |

| Plasma/Serum | Healthy Controls | Pyroglutamic Acid | 20 - 50 µmol/L | [5] |

| Paracetamol and Flucloxacillin Use | Pyroglutamic Acid | 7467 µmol/L | [5] | |

| Acute Acetaminophen Overdose | 5-Oxoproline | <100 µmol/L (in most patients) | [8] |

Signaling Pathways and Metabolic Cycles

The γ-Glutamyl Cycle

The γ-glutamyl cycle is the primary pathway for glutathione synthesis and degradation, in which pyroglutamic acid is a key intermediate. The cycle involves a series of enzymatic reactions that facilitate the transport of amino acids into cells and maintain cellular glutathione levels.

Caption: The γ-Glutamyl Cycle showing the formation of pyroglutamic acid.

Mechanism of Acetaminophen-Induced Pyroglutamic Acidosis

Chronic use of acetaminophen (paracetamol) can lead to depletion of glutathione stores, disrupting the γ-glutamyl cycle and causing an accumulation of pyroglutamic acid. This is particularly prevalent in individuals with underlying risk factors such as malnutrition, sepsis, or renal impairment.[9][10]

Caption: Acetaminophen-induced pyroglutamic acidosis pathway.

Experimental Protocols

Accurate quantification of pyroglutamic acid is essential for both clinical diagnosis and research. The following sections detail the methodologies for the analysis of pyroglutamic acid in biological samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of pyroglutamic acid.[10]

1. Sample Preparation (Plasma/Serum):

-

To 100 µL of plasma or serum, add 400 µL of a protein precipitation solution (e.g., acetonitrile or methanol containing an internal standard).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. Sample Preparation (Urine):

-

Thaw frozen urine samples at room temperature.

-

Centrifuge at 2,000 x g for 5 minutes to remove particulate matter.

-

Dilute the supernatant 1:10 with the initial mobile phase.

3. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

MS/MS Transitions: Monitor the specific precursor-to-product ion transitions for pyroglutamic acid and the internal standard.

4. Data Analysis:

-

Quantify pyroglutamic acid concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of pyroglutamic acid.

Caption: Experimental workflow for LC-MS/MS analysis of pyroglutamic acid.

Enzyme-Linked Immunosorbent Assay (ELISA)

While less common than LC-MS/MS for small molecule quantification, a competitive ELISA can be developed for pyroglutamic acid.

1. Principle: This assay is based on the competitive binding between pyroglutamic acid in the sample and a fixed amount of enzyme-labeled pyroglutamic acid for a limited number of binding sites on a microplate coated with an anti-pyroglutamic acid antibody.

2. General Protocol:

-

Coating: Coat a 96-well microplate with an anti-pyroglutamic acid antibody and incubate overnight at 4°C.

-

Washing: Wash the plate to remove unbound antibody.

-

Blocking: Block non-specific binding sites with a blocking buffer.

-

Competition: Add standards or samples and a fixed concentration of enzyme-conjugated pyroglutamic acid to the wells. Incubate to allow for competitive binding.

-

Washing: Wash the plate to remove unbound reagents.

-

Substrate Addition: Add a chromogenic substrate for the enzyme. The color development is inversely proportional to the amount of pyroglutamic acid in the sample.

-

Stopping Reaction: Stop the enzyme-substrate reaction with a stop solution.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

3. Data Analysis:

-

Construct a standard curve by plotting the absorbance versus the concentration of the pyroglutamic acid standards.

-

Determine the concentration of pyroglutamic acid in the samples by interpolating their absorbance values from the standard curve.

Conclusion

This compound is a clinically significant metabolite of glutathione. Elevated levels of pyroglutamic acid serve as a valuable biomarker for impaired glutathione metabolism, which can be indicative of underlying genetic disorders, drug toxicity, or conditions of significant oxidative stress. Accurate and precise quantification of pyroglutamic acid using methods such as LC-MS/MS is crucial for the diagnosis and management of these conditions. Further research into the role of pyroglutamic acid in various disease states will continue to enhance its utility as a diagnostic and prognostic marker.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacologically-induced metabolic acidosis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Pyroglutamic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 5. Drug-Induced Metabolic Acidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An ELISA-based procedure for assaying proteins in digests of human leukocytes and cell lines, using specifically selected peptides and appropriate antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lab.easternhealth.ca [lab.easternhealth.ca]

- 8. Pyroglutamic Acid | Rupa Health [rupahealth.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DL-Pyroglutamic Acid: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Pyroglutamic acid, also known as 5-oxoproline or pidolic acid, is a racemic mixture of the D and L enantiomers of pyroglutamic acid.[1] It is a derivative of glutamic acid where the free amino group has cyclized to form a lactam.[1] This compound is a significant metabolite in the glutathione cycle and has garnered interest in various scientific and industrial fields, including pharmaceuticals, cosmetics, and organic synthesis.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, spectroscopic data, biological roles, and applications of this compound.

Chemical Structure

This compound is a five-membered lactam ring fused with a carboxylic acid group. The systematic IUPAC name is (RS)-5-oxopyrrolidine-2-carboxylic acid.[1] The presence of a chiral center at the carbon atom adjacent to the carboxylic acid group gives rise to two enantiomers: D-pyroglutamic acid and L-pyroglutamic acid. This compound is an equimolar mixture of these two enantiomers.

Molecular Formula: C₅H₇NO₃[3]

Molecular Weight: 129.11 g/mol [3]

Chemical Structure:

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.

| Property | Value | References |

| Melting Point | 183-185 °C | [5][6][7][8] |

| Boiling Point | 239.15 °C (rough estimate) | [6][8] |

| Water Solubility | 52 g/L; 5.67 g/100 mL (20 °C) | [6][7][8] |

| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and DMF. Slightly soluble in ethanol. | [9] |

| pKa | 3.48 ± 0.20 | [6][8] |

| LogP | -0.8 | [5] |

| Appearance | White crystalline powder | [5][6][7] |

Synthesis of this compound

A common method for the synthesis of this compound is through the thermal dehydration of DL-glutamic acid. The process involves heating glutamic acid, which leads to an intramolecular cyclization reaction and the elimination of a water molecule to form the lactam ring.

Experimental Protocol: Thermal Dehydration of DL-Glutamic Acid

This protocol is adapted from methods described for the synthesis of L-pyroglutamic acid and can be applied to the DL-racemic mixture.[10][11][12]

Materials:

-

DL-Glutamic acid

-

Ethanol (optional, for purification)

-

Activated carbon (for decolorization)

-

Reaction vessel with heating and stirring capabilities

-

Filtration apparatus

-

Crystallization vessel

-

Drying oven

Procedure:

-

Reaction: Place DL-glutamic acid into a reaction vessel. Heat the vessel with stirring. The temperature is typically raised to 130-180 °C.[10][12] The glutamic acid will melt and undergo cyclization. The reaction is monitored by observing the cessation of water vapor evolution.

-

Dissolution and Decolorization: After the reaction is complete, the molten product is cooled slightly and dissolved in hot water. Activated carbon is added to the solution to remove colored impurities. The mixture is stirred and then filtered while hot to remove the activated carbon.

-

Crystallization: The hot, colorless filtrate is concentrated by evaporation. The concentrated solution is then cooled slowly to induce crystallization of this compound.

-

Isolation and Drying: The crystals are collected by filtration and washed with a small amount of cold water or ethanol. The purified crystals are then dried in an oven at a moderate temperature (e.g., 50-60 °C) to remove any residual solvent.[10]

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of pyroglutamic acid typically shows signals for the protons of the pyrrolidone ring and the carboxylic acid proton. The exact chemical shifts can vary depending on the solvent used.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the five carbon atoms in the molecule, including the two carbonyl carbons (lactam and carboxylic acid) and the three aliphatic carbons in the ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[5][16][17]

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300-2500 | O-H stretch (carboxylic acid, broad) |

| ~3200 | N-H stretch (lactam) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1650 | C=O stretch (lactam) |

Mass Spectrometry

Mass spectrometry of this compound (Molecular Weight: 129.11 g/mol ) will show a molecular ion peak corresponding to its mass. Fragmentation patterns can provide further structural information. Common fragments may arise from the loss of the carboxylic acid group or cleavage of the lactam ring.[5][18][19]

Biological Role

This compound is involved in several biological processes, primarily through its L-enantiomer, which is a key intermediate in the glutathione cycle .[2][3] This cycle is crucial for the synthesis and degradation of glutathione, a major antioxidant in the body.

The Glutathione Cycle

The gamma-glutamyl cycle (glutathione cycle) is responsible for the synthesis of glutathione from its constituent amino acids and its subsequent breakdown. L-Pyroglutamic acid is formed from L-gamma-glutamyl-L-amino acid by the enzyme gamma-glutamyl cyclotransferase. It is then converted to L-glutamate by 5-oxoprolinase, which can then be used for glutathione resynthesis.[2][3][20]

The following diagram illustrates the central role of pyroglutamic acid in the glutathione cycle.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis and has several applications in the pharmaceutical and cosmetic industries.

-

Chiral Synthon: The enantiomers of pyroglutamic acid are valuable chiral starting materials for the asymmetric synthesis of various natural products and pharmaceuticals.[4]

-

Drug Development: Derivatives of pyroglutamic acid have been investigated for their potential therapeutic activities. For example, it has been used in the preparation of conjugates with antiviral drugs like AZT to enhance their efficacy.[5] Additionally, some pyroglutamic acid derivatives have shown potential as nootropic agents, aiming to improve cognitive function.[4]

-

Cosmetics: The sodium salt of pyroglutamic acid (Sodium PCA) is widely used in skin and hair care products as a humectant due to its excellent moisturizing properties.[1]

-

Nutritional Supplements: L-pyroglutamic acid is sold as a dietary supplement, often marketed for cognitive support.[1]

Safety and Handling

This compound is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken.

-

Handling: Avoid inhalation of dust and contact with eyes and skin. Use in a well-ventilated area.[21]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a chemically and biologically significant molecule with a range of properties that make it valuable in diverse scientific and industrial applications. Its role as an intermediate in the glutathione cycle underscores its importance in cellular metabolism. For researchers and drug development professionals, a thorough understanding of its chemistry, properties, and biological functions is essential for harnessing its potential in the synthesis of novel compounds and the development of new therapeutic and cosmetic products.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Glutathione-ascorbate cycle - Wikipedia [en.wikipedia.org]

- 4. Method for preparing L-pyroglutamic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. D-Pyroglutamic acid | C5H7NO3 | CID 439685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chemwhat.com [chemwhat.com]

- 8. This compound | 149-87-1 [chemicalbook.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. CN103664729B - Method for preparing L-pyroglutamic acid - Google Patents [patents.google.com]

- 12. CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents [patents.google.com]

- 13. L-Pyroglutamic acid(98-79-3) 13C NMR [m.chemicalbook.com]

- 14. hmdb.ca [hmdb.ca]

- 15. spectrabase.com [spectrabase.com]

- 16. DL-Proline, 5-oxo- [webbook.nist.gov]

- 17. L-Pyroglutamic acid(98-79-3) IR Spectrum [chemicalbook.com]

- 18. L-Pyroglutamic acid [webbook.nist.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. caymanchem.com [caymanchem.com]

The Natural Occurrence of Pyroglutamic Acid in Proteins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroglutamic acid (pGlu), a cyclic lactam derived from N-terminal glutamine or glutamic acid residues, is a common post-translational modification observed in a wide array of proteins. This modification, occurring both spontaneously and enzymatically, has significant implications for protein structure, stability, and function. In the biopharmaceutical industry, the formation of pyroglutamate in therapeutic proteins, such as monoclonal antibodies, is a critical quality attribute that requires rigorous monitoring due to its potential impact on efficacy and immunogenicity. Furthermore, the presence of pGlu-modified peptides, notably amyloid-beta, is strongly associated with the pathogenesis of neurodegenerative diseases like Alzheimer's. This technical guide provides a comprehensive overview of the natural occurrence of pyroglutamic acid in proteins, detailing its formation mechanisms, biological significance, and the analytical methodologies employed for its detection and quantification.

Introduction

Pyroglutamic acid (pGlu), also known as 5-oxoproline, is a derivative of glutamic acid or glutamine where the N-terminal α-amino group cyclizes with the side-chain carboxyl group to form a five-membered lactam ring.[1] This modification results in the loss of a positive charge at the N-terminus and a mass change of -17 Da from glutamine (loss of NH₃) or -18 Da from glutamic acid (loss of H₂O).[1] The formation of pGlu can occur spontaneously or be catalyzed by the enzyme glutaminyl cyclase.[2]

The presence of an N-terminal pGlu residue renders proteins resistant to degradation by most aminopeptidases, thereby increasing their in vivo stability.[3] However, this modification also blocks the N-terminus, posing a challenge for traditional protein sequencing methods like Edman degradation.[4] In the context of therapeutic proteins, particularly monoclonal antibodies (mAbs), the formation of pGlu is a common source of heterogeneity that can affect the isoelectric point, stability, and potentially the bioactivity of the drug product.[5][6] Moreover, the accumulation of pGlu-modified amyloid-beta (Aβ) peptides in the brain is a key pathological hallmark of Alzheimer's disease, where it is believed to act as a seed for toxic oligomer formation.[7][8]

This guide will delve into the mechanisms of pGlu formation, its prevalence in various proteins, its biological consequences, and provide detailed experimental protocols for its analysis, aimed at researchers, scientists, and professionals in drug development.

Formation of Pyroglutamic Acid

The conversion of an N-terminal glutamine or glutamic acid residue to pyroglutamic acid can proceed through two primary pathways: non-enzymatic (spontaneous) cyclization and enzymatic catalysis.

Non-Enzymatic Formation

N-terminal glutamine and, to a lesser extent, glutamic acid residues can spontaneously cyclize to form pGlu.[9] This intramolecular reaction is influenced by several factors, including pH, temperature, and the protein's primary sequence and higher-order structure.[8][9]

-

From N-terminal Glutamine (Gln): The cyclization of Gln is a relatively rapid process that involves the nucleophilic attack of the N-terminal α-amino group on the side-chain γ-carboxamide carbon, leading to the elimination of an ammonia molecule.[5] This reaction is often nearly complete (>95%) in recombinant proteins and monoclonal antibodies and is thought to occur primarily within the bioreactor during cell culture.[10]

-

From N-terminal Glutamic Acid (Glu): The conversion of Glu to pGlu is a slower reaction that involves the dehydration of the N-terminal amino acid.[11] The rate of this reaction is highly pH-dependent, with minimal formation observed around pH 6.2 and increased rates at more acidic (pH 4) or alkaline (pH 8) conditions.[11][12]

The diagram below illustrates the non-enzymatic formation of pyroglutamic acid from both N-terminal glutamine and glutamic acid.

Enzymatic Formation

The formation of pGlu can also be catalyzed by the enzyme glutaminyl cyclase (QC) .[2] QC accelerates the cyclization of N-terminal glutamine residues. This enzymatic process is particularly relevant in the post-secretory modification of several peptide hormones and in the pathogenesis of Alzheimer's disease, where QC is implicated in the formation of pGlu-Aβ.[7] Studies have also suggested that the formation of pGlu from N-terminal glutamic acid might be an enzymatic process in some cases, as the spontaneous reaction is considerably slower.[12]

The following diagram depicts the enzymatic formation of pyroglutamic acid.

Quantitative Data on Pyroglutamic Acid Formation

The extent of pGlu formation can vary significantly depending on the protein, its N-terminal residue, and the surrounding environmental conditions. The following tables summarize quantitative data on pGlu formation in monoclonal antibodies and its prevalence in the context of Alzheimer's disease.

Table 1: Factors Influencing Non-Enzymatic Pyroglutamate (pGlu) Formation from N-terminal Glutamate

| Parameter | Condition | Effect on pGlu Formation Rate | Half-life of N-terminal Glu | Reference |

| pH | pH 4.0 | Increased | - | [11] |

| pH 6.2 | Minimal | - | [11] | |

| pH 8.0 | Increased | - | [11] | |

| Temperature | 37 °C | Detectable after a few weeks | - | [11] |

| 45 °C | Increased | ~9 months (in pH 4.1 buffer) | [11] | |

| Storage | Lyophilized Solid (pH 5.5-6.0) | Greater than in solution | - | [7] |

Table 2: Quantitative Analysis of Pyroglutamate-Modified Amyloid-Beta (Aβ) in Human Cerebrospinal Fluid (CSF) in Alzheimer's Disease (AD)

| Aβ Isoform | Subject Group | Concentration (pg/mL) | Significance vs. Subjective Memory Complaints (SMCs) | Reference |

| AβpE3–40 | SMCs | ~15 | - | [2] |

| Mild Cognitive Impairment (MCI) | ~10 | Reduced (p = 0.023) | [2] | |

| AD | ~10 | Reduced (p = 0.049) | [2] | |

| AβpE11–42 | SMCs | ~40 | - | [2] |

| MCI | ~30 | Not significant | [2] | |

| AD | ~20 | Reduced (p = 0.012) | [2] |

Experimental Protocols for the Analysis of Pyroglutamic Acid

A variety of analytical techniques can be employed for the detection and quantification of pGlu in proteins. The choice of method depends on the specific research question, sample complexity, and available instrumentation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the identification and quantification of pGlu due to its high sensitivity and ability to provide precise mass information.

Protocol for Tryptic Peptide Mapping and Tandem MS (MS/MS) for pGlu Identification:

-

Protein Reduction and Alkylation:

-

Dissolve the protein sample in a denaturing buffer (e.g., 6 M Guanidine HCl, 100 mM Tris-HCl, pH 8.0).

-

Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37 °C for 1 hour to reduce disulfide bonds.

-

Add iodoacetamide to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.

-

Desalt the sample using a suitable method (e.g., dialysis or size-exclusion chromatography) to remove denaturants and alkylating agents.

-

-

Tryptic Digestion:

-

Adjust the pH of the protein solution to ~8.0 with a suitable buffer (e.g., 100 mM ammonium bicarbonate).

-

Add trypsin at a 1:20 to 1:50 (enzyme:protein) ratio (w/w).

-

Incubate at 37 °C for 4-16 hours.

-

-

LC-MS/MS Analysis:

-

Inject the digested peptide mixture onto a reverse-phase liquid chromatography (LC) system coupled to a mass spectrometer.

-

Separate peptides using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing a small amount of acid (e.g., 0.1% formic acid).

-

Acquire mass spectra in a data-dependent acquisition mode, where precursor ions are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein sequence database using a search engine (e.g., Mascot, Sequest).

-

Include variable modifications for pyroglutamate formation from N-terminal Gln (-17.0265 Da) and Glu (-18.0106 Da).

-

Manually validate the identification of pGlu-containing peptides by examining the MS/MS spectra for characteristic fragment ions.

-

The following diagram illustrates the experimental workflow for pGlu identification by mass spectrometry.

Edman Degradation

Edman degradation is a classic method for N-terminal sequencing. The presence of pGlu blocks this reaction, but enzymatic removal of the pGlu residue can enable subsequent sequencing.

Protocol for N-terminal Sequencing of pGlu-blocked Proteins:

-

Immobilization:

-

Immobilize the protein sample onto a polyvinylidene difluoride (PVDF) membrane.

-

-

Enzymatic Deblocking with Pyroglutamate Aminopeptidase (pGAP):

-

Excise the protein band of interest from the PVDF membrane.

-

Prepare a digestion buffer (e.g., 50 mM sodium phosphate, pH 7.0, containing 10 mM DTT and 1 mM EDTA).[13]

-

Reconstitute lyophilized pGAP in the digestion buffer.[13]

-

Incubate the PVDF membrane with the pGAP solution at an elevated temperature (e.g., 50-70 °C, depending on the enzyme's thermostability) for several hours to overnight.

-

-

Washing:

-

Thoroughly wash the PVDF membrane with water and then a suitable solvent (e.g., methanol) to remove the enzyme and digestion buffer components.

-

Dry the membrane completely.

-

-

Edman Sequencing:

-

Place the dried PVDF membrane into the reaction cartridge of an automated protein sequencer.

-

Perform sequential Edman degradation cycles to determine the N-terminal amino acid sequence.

-

The diagram below outlines the logical relationship in overcoming N-terminal blockage by pGlu for Edman sequencing.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide unambiguous identification and quantification of pGlu in intact proteins.

Protocol for pGlu Analysis by NMR:

-

Sample Preparation:

-

Prepare a concentrated protein sample (typically 0.1-1.0 mM) in a suitable buffer (e.g., phosphate buffer) in D₂O or a mixture of H₂O/D₂O.

-

For intact monoclonal antibodies, complete denaturation using agents like urea or guanidine hydrochloride is necessary to obtain high-resolution spectra of the pGlu residue.[1]

-

-

NMR Data Acquisition:

-

Acquire one-dimensional (1D) ¹H and two-dimensional (2D) heteronuclear correlation spectra (e.g., ¹H-¹⁵N HSQC, ¹H-¹³C HSQC) on a high-field NMR spectrometer. Isotopic labeling (¹⁵N, ¹³C) of the protein can significantly enhance sensitivity and resolution.

-

-

Data Analysis:

-

Identify the unique chemical shift signals corresponding to the protons and carbons of the pGlu ring. These signals are distinct from those of the 20 standard amino acids.[1]

-

Quantify the pGlu content by integrating the signal intensities of the pGlu resonances relative to other well-resolved signals in the spectrum.

-

Biological Significance and Implications

The formation of pyroglutamic acid has diverse biological consequences that are highly context-dependent.

-

Increased Protein Stability: The cyclized N-terminus protects proteins from degradation by aminopeptidases, thereby increasing their half-life in vivo.[3] This is a crucial feature for many long-acting peptide hormones.

-

Role in Neurodegenerative Diseases: The presence of pGlu-modified Aβ peptides is a critical factor in the pathogenesis of Alzheimer's disease. These modified peptides exhibit increased hydrophobicity, a higher propensity for aggregation, and enhanced neurotoxicity compared to full-length Aβ.[7][8] They are considered to be seeding species for the formation of amyloid plaques.

-

Impact on Therapeutic Proteins: In the manufacturing of monoclonal antibodies and other protein-based therapeutics, the formation of pGlu is a common post-translational modification that contributes to product heterogeneity.[5] While often not affecting the biological activity directly, it can alter the physicochemical properties of the protein and must be monitored as a critical quality attribute to ensure product consistency and safety.[6]

The following diagram illustrates the central role of pGlu-Aβ in the Alzheimer's disease cascade.

Conclusion

The natural occurrence of pyroglutamic acid in proteins is a widespread phenomenon with profound implications for protein chemistry, biopharmaceutical development, and human health. Understanding the mechanisms of its formation and its impact on protein properties is crucial for researchers and scientists in both academic and industrial settings. The analytical methodologies detailed in this guide provide a robust toolkit for the detection, quantification, and characterization of this important post-translational modification. As our understanding of the "pyroglutamylome" expands, so too will our ability to modulate its formation and mitigate its potential negative consequences, particularly in the context of therapeutic protein development and the treatment of neurodegenerative diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | N-Terminally Truncated and Pyroglutamate-Modified Aβ Forms Are Measurable in Human Cerebrospinal Fluid and Are Potential Markers of Disease Progression in Alzheimer’s Disease [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. N-Terminally Truncated and Pyroglutamate-Modified Aβ Forms Are Measurable in Human Cerebrospinal Fluid and Are Potential Markers of Disease Progression in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-Terminal Modification Analysis - Creative Proteomics [creative-proteomics.com]

- 7. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-terminal glutamate to pyroglutamate conversion in vivo for human IgG2 antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

The Central Role of Pyroglutamic Acid in Cellular Metabolism: A Technical Guide to its Biosynthesis and Degradation

For Researchers, Scientists, and Drug Development Professionals

Pyroglutamic acid, also known as 5-oxoproline or pGlu, is a cyclic amino acid derivative that plays a pivotal, yet often overlooked, role in cellular metabolism. Its formation and degradation are intrinsically linked to crucial pathways, including glutathione homeostasis and the metabolism of glutamate and glutamine. Dysregulation of pyroglutamic acid metabolism has been implicated in a range of pathological conditions, making it a molecule of significant interest in diagnostics and therapeutics. This technical guide provides an in-depth exploration of the biosynthesis and degradation pathways of pyroglutamic acid, complete with quantitative data, detailed experimental protocols, and pathway visualizations to support advanced research and drug development.

Biosynthesis of Pyroglutamic Acid

Pyroglutamic acid is primarily formed through the cyclization of L-glutamate or L-glutamine. This process can occur spontaneously, particularly under certain pH and temperature conditions, but is significantly accelerated by specific enzymes within the cell.

Enzymatic Formation from Glutamine

The most direct enzymatic route to pyroglutamic acid is the cyclization of an N-terminal glutamine residue of a peptide, a reaction catalyzed by glutaminyl cyclase (QC) . This post-translational modification is crucial for the maturation and stability of many peptide hormones and neuropeptides.

Formation from Glutamate and the γ-Glutamyl Cycle

A major pathway for the de novo synthesis of free pyroglutamic acid is through the γ-glutamyl cycle , a six-enzyme pathway central to glutathione (GSH) metabolism and amino acid transport.

The key steps leading to pyroglutamic acid formation within this cycle are:

-

γ-Glutamyl Transpeptidase (GGT): This membrane-bound enzyme initiates the breakdown of extracellular glutathione by transferring the γ-glutamyl moiety to an amino acid acceptor, forming a γ-glutamyl-amino acid.

-

γ-Glutamyl Cyclotransferase (GGCT): This cytosolic enzyme acts on γ-glutamyl-amino acids to release the amino acid and catalyze the formation of pyroglutamic acid.[1]

Degradation of Pyroglutamic Acid

The sole pathway for the degradation of pyroglutamic acid is its conversion back to L-glutamate, a reaction that is essential for recycling this metabolite and linking its metabolism back to central amino acid pools.

This crucial step is catalyzed by the enzyme 5-oxoprolinase (OPLAH) , an ATP-dependent hydrolase.[2] The reaction consumes one molecule of ATP, highlighting the energy investment required to open the stable lactam ring of pyroglutamic acid.[2]

Quantitative Data

The kinetics of the enzymes involved in pyroglutamic acid metabolism are critical for understanding the flux through these pathways and for the development of targeted inhibitors or activators.

| Enzyme | Organism/Tissue | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Reference(s) |

| Glutaminyl Cyclase (QC) | Human (recombinant) | Gln-β-naphthylamide | 0.23 | - | - | [3] |

| Human (recombinant) | H-Gln-AMC | 0.08 | - | - | [4] | |

| γ-Glutamyl Cyclotransferase (GGCT) | Human (recombinant) | γ-Glutamyl-L-alanine | 2.0 | 50.3 | - | [5][6] |

| 5-Oxoprolinase (OPLAH) | Rat Kidney | 5-Oxo-L-proline | 0.02 - 0.05 | - | - | [7] |

| Wheat Germ | 5-Oxo-L-proline | 0.014 | - | - | [8] | |

| E. coli (recombinant) | 5-Oxo-L-proline | 0.032 | - | - | [2] |

Note: V_max_ and k_cat_ values are often dependent on specific assay conditions and enzyme purity, and thus are not always reported in a standardized manner.

The cellular concentrations of the precursors to pyroglutamic acid are tightly regulated and vary between cellular compartments.

| Metabolite | Compartment | Concentration (mM) | Reference(s) |

| Glutamate | Cytosol (Astrocytes) | 0.1 - 5 | |

| Synaptic Vesicles | ~60 | ||

| Extracellular Space | ~0.025 | ||

| Glutamine | Extracellular Fluid | ~0.5 | |

| Cytosol/Mitochondria | in the mM range |

Experimental Protocols

Accurate measurement of pyroglutamic acid and the activity of its metabolizing enzymes is crucial for research in this field. Below are outlines of commonly used methodologies.

Quantification of Pyroglutamic Acid by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of pyroglutamic acid in biological matrices.

Principle: This method relies on the chromatographic separation of pyroglutamic acid from other metabolites, followed by its detection and quantification by mass spectrometry based on its specific mass-to-charge ratio and fragmentation pattern.

Methodology Outline:

-

Sample Preparation:

-

Homogenize tissue samples in a suitable buffer.

-

Precipitate proteins using a solvent like methanol or acetonitrile.

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

-

The supernatant can be directly injected or further purified by solid-phase extraction.

-

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Perform Multiple Reaction Monitoring (MRM) for quantitative analysis. The transition for pyroglutamic acid is typically from the parent ion (m/z [M+H]⁺) to a specific product ion.

-

It is crucial to be aware of the potential for in-source cyclization of glutamine and glutamate to pyroglutamic acid, which can lead to overestimation.[1][9] This can be mitigated by optimizing source conditions and using stable isotope-labeled internal standards.[1][9]

-

Glutaminyl Cyclase (QC) Activity Assay (Fluorimetric)

This assay provides a convenient method for measuring QC activity from purified enzymes or biological samples.[10][11][12]

Principle: The assay is a two-step process. First, a non-fluorescent glutamine-containing substrate is converted by QC to a pyroglutamate-containing intermediate. In the second step, a developer enzyme is added that specifically cleaves the pyroglutamate residue, releasing a fluorophore. The resulting fluorescence is directly proportional to the QC activity.[10][11][12]

Methodology Outline:

-

Reagent Preparation:

-

Prepare a working solution of the Glutaminyl Cyclase Green Substrate.

-

Prepare dilutions of the recombinant human Glutaminyl Cyclase to generate a standard curve.

-

Prepare the Glutaminyl Cyclase Developer solution.

-

-

Assay Procedure:

-

Add the QC-containing sample or standards to the wells of a black, flat-bottom 96-well plate.

-

Initiate the reaction by adding the Glutaminyl Cyclase Green Substrate solution.

-

Incubate the plate at 37°C for a defined period (e.g., 30-45 minutes).[10]

-

Stop the first reaction and initiate the second by adding the Glutaminyl Cyclase Developer solution.

-

Incubate the plate for an additional period (e.g., 60 minutes) at 37°C.[10]

-

-

Data Acquisition and Analysis:

5-Oxoprolinase (OPLAH) Activity Assay

This assay measures the ATP-dependent conversion of 5-oxoproline to glutamate.

Principle: The activity of 5-oxoprolinase is determined by quantifying the amount of glutamate produced from the substrate 5-oxoproline in the presence of ATP.

Methodology Outline:

-

Reaction Mixture:

-

Prepare a reaction buffer containing Tris-HCl, MgCl₂, ATP, and 5-oxoproline.

-

-

Enzymatic Reaction:

-

Pre-incubate the reaction mixture at 37°C.

-

Initiate the reaction by adding the enzyme source (e.g., tissue homogenate or purified enzyme).

-

Incubate for a specific time, ensuring the reaction is in the linear range.

-

Terminate the reaction, for example, by adding a strong acid or by heat inactivation.

-

-

Glutamate Quantification:

-

The produced glutamate can be quantified using several methods:

-

Fluorimetric Method: Derivatize glutamate with o-phthaldialdehyde (OPA) in the presence of a thiol, followed by HPLC separation and fluorescence detection.

-